molecular formula C22H28ClNO2 B14443804 beta-2-Phenylethylpiperidinoethyl benzoate hydrochloride CAS No. 78219-38-2

beta-2-Phenylethylpiperidinoethyl benzoate hydrochloride

Cat. No.: B14443804
CAS No.: 78219-38-2
M. Wt: 373.9 g/mol
InChI Key: FDCIVZGAIDJWGY-UHFFFAOYSA-N
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Description

Beta-2-Phenylethylpiperidinoethyl benzoate hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a phenylethyl group, a piperidine ring, and a benzoate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-2-Phenylethylpiperidinoethyl benzoate hydrochloride typically involves the reaction of phenylethylamine with piperidine and benzoic acid. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Beta-2-Phenylethylpiperidinoethyl benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester, with common reagents including alkyl halides and nucleophiles like hydroxide or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted piperidines, esters.

Scientific Research Applications

Beta-2-Phenylethylpiperidinoethyl benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of beta-2-Phenylethylpiperidinoethyl benzoate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Phenylethylamine: Shares the phenylethyl group but lacks the piperidine ring and benzoate ester.

    Piperidine: Contains the piperidine ring but lacks the phenylethyl group and benzoate ester.

    Benzoic Acid: Contains the benzoate ester but lacks the phenylethyl group and piperidine ring.

Uniqueness: Beta-2-Phenylethylpiperidinoethyl benzoate hydrochloride is unique due to its combination of a phenylethyl group, a piperidine ring, and a benzoate ester. This unique structure allows it to interact with a diverse range of molecular targets and participate in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

78219-38-2

Molecular Formula

C22H28ClNO2

Molecular Weight

373.9 g/mol

IUPAC Name

2-[2-(2-phenylethyl)piperidin-1-yl]ethyl benzoate;hydrochloride

InChI

InChI=1S/C22H27NO2.ClH/c24-22(20-11-5-2-6-12-20)25-18-17-23-16-8-7-13-21(23)15-14-19-9-3-1-4-10-19;/h1-6,9-12,21H,7-8,13-18H2;1H

InChI Key

FDCIVZGAIDJWGY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCC2=CC=CC=C2)CCOC(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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